![molecular formula C22H26N2O2S B2927922 2-(4-(isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 1206994-66-2](/img/structure/B2927922.png)
2-(4-(isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
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Description
2-(4-(isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as LMK-235, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of small-molecule inhibitors that target protein-protein interactions, which play a crucial role in many biological processes.
Scientific Research Applications
Stereochemistry and Pharmacological Profile Enhancement
Research on the stereochemistry of phenylpiracetam and its derivatives, including compounds with pyrrolidin-2-one pharmacophores, highlights the significance of enantiomeric purity in enhancing pharmacological profiles. These studies suggest that specific stereoisomers of molecules can have different biological properties, indicating that the configuration of stereocenters in compounds similar to "2-(4-(isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide" may directly relate to their pharmacological effectiveness. This area of study could be crucial for developing central nervous system agents that facilitate memory processes and attenuate cognitive function impairment due to various conditions (G. Veinberg et al., 2015).
Analgesic Mechanisms of Acetaminophen
Although not directly related, the pharmacological research on acetaminophen provides insights into how structural analogs and derivatives influence therapeutic mechanisms. Acetaminophen's analgesic effects, believed to involve cyclooxygenase enzyme inhibition and the production of metabolites acting on specific brain receptors, highlight the complex metabolism and potential therapeutic actions of similar compounds. This understanding could be relevant when studying the effects and applications of "2-(4-(isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide" on pain and fever treatment (N. Ohashi & T. Kohno, 2020).
Environmental Impact and Removal Strategies
Understanding the environmental persistence and toxicity of pharmaceutical compounds is crucial. For example, the widespread use of acetaminophen has raised concerns about its presence in water and the potential for generating toxic intermediates. Research into the removal strategies and transformation pathways of such micropollutants could inform similar studies on "2-(4-(isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide," particularly in understanding its environmental impact and the effectiveness of various degradation processes (Hoang Nhat Phong Vo et al., 2019).
properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-15(2)27-19-10-7-17(8-11-19)13-21(25)23-18-9-6-16(3)20(14-18)24-12-4-5-22(24)26/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQHPQLYOVLTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)SC(C)C)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide |
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